molecular formula C19H15FN2OS B11169518 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone

Cat. No.: B11169518
M. Wt: 338.4 g/mol
InChI Key: VOXOGTVVDZAGDA-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone is a synthetic organic compound that features both indole and thiazole moieties. These structural motifs are often found in biologically active molecules, making this compound potentially significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Formation of the Thiazole Moiety: The thiazole ring can be synthesized using Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the indole and thiazole moieties through a suitable linker, such as an ethanone group, under specific reaction conditions (e.g., using a base like potassium carbonate in a polar solvent).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving indole and thiazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone would depend on its specific interactions with molecular targets. Typically, compounds with indole and thiazole moieties can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]ethanone
  • 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]ethanone

Uniqueness

The presence of the fluorine atom in 1-(2,3-dihydro-1H-indol-1-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone can significantly influence its chemical properties, such as its reactivity, lipophilicity, and biological activity, making it unique compared to its chloro- or bromo-substituted analogs.

Properties

Molecular Formula

C19H15FN2OS

Molecular Weight

338.4 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C19H15FN2OS/c20-16-7-3-2-6-15(16)19-21-14(12-24-19)11-18(23)22-10-9-13-5-1-4-8-17(13)22/h1-8,12H,9-11H2

InChI Key

VOXOGTVVDZAGDA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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